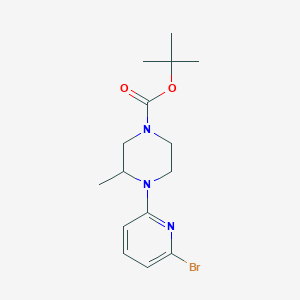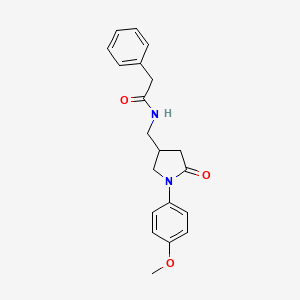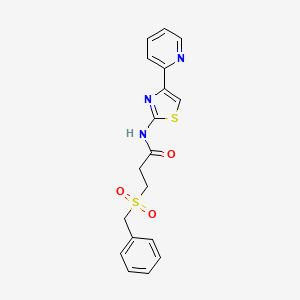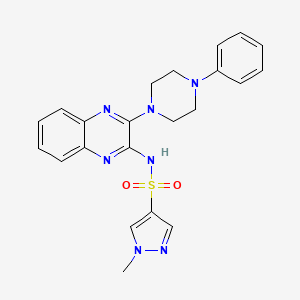
1-Methyl-4-(4-piperidinyl)-2(1H)-pyridinone dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-(4-piperidinyl)-2(1H)-pyridinone dihydrochloride is a complex organic compound. It likely contains a pyridinone ring, which is a type of heterocyclic compound, and piperidine rings, which are common in many pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex, with the piperidine and pyridinone rings contributing to its three-dimensional shape. The presence of the dihydrochloride indicates that it is likely a salt, with two chloride ions balancing the charge of the organic cation .Chemical Reactions Analysis
As an organic compound, this compound would be expected to undergo various chemical reactions typical of its functional groups. These could include nucleophilic substitutions, eliminations, and possibly others depending on the exact structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. As a dihydrochloride salt, it would likely be soluble in water. Its melting and boiling points, as well as other properties, would depend on the exact arrangement of its atoms .Applications De Recherche Scientifique
Synthesis of Functionalized Compounds
Research has developed methods to synthesize functionalized 4H-Pyrano[3,2-c]pyridines using 4-hydroxy-6-methyl-2-pyridone, demonstrating the versatility of pyridone derivatives in creating complex organic structures. These compounds are of interest due to their potential applications in pharmaceuticals and materials science (Mekheimer, Mohamed, & Sadek, 1997).
Novel Molecular Designs for Near-Infrared Absorbers
A study introduced a new molecular design that incorporates a spiro-piperidine unit into synthetic bacteriochlorins. This approach allows for the tailoring of bacteriochlorins' spectral properties for applications in photodynamic therapy and solar energy conversion (Reddy et al., 2013).
Formation of Polymeric Coordination Complexes
In the presence of certain catalysts, acetamidine hydrochloride and p-aminobenzamidine dihydrochloride can react to form mixtures of pyrimidine and piperidone derivatives, alongside polymeric coordination complexes. These findings have implications for the development of new materials with potential applications in catalysis and materials science (Klimova et al., 2013).
Antimycobacterial Spiro-pyrido-pyrrolizines and Pyrrolidines
An efficient synthesis method for novel spiro compounds, including 1-methyl-3-[(E)-arylmethylidene]tetrahydro-4(1H)-pyridinones, was developed. These compounds showed significant in vitro activity against Mycobacterium tuberculosis strains, highlighting the potential of piperidinyl-pyridinone derivatives in developing new antimycobacterial agents (Kumar et al., 2009).
Discovery of Antimycobacterial Spiro-piperidin-4-ones
Another study described the synthesis and biological evaluation of spiro-piperidin-4-ones, demonstrating their effectiveness against Mycobacterium tuberculosis. This work underscores the importance of piperidinone derivatives in the search for new therapeutic agents (Kumar et al., 2008).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-methyl-4-piperidin-4-ylpyridin-2-one;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.2ClH/c1-13-7-4-10(8-11(13)14)9-2-5-12-6-3-9;;/h4,7-9,12H,2-3,5-6H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQKKGHLVOPEPLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=CC1=O)C2CCNCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(2,1,3-benzothiadiazol-5-yloxy)-3-chlorophenyl]-5-chloro-2-hydroxybenzamide](/img/structure/B2655020.png)
![3-(2-oxo-1,3-benzoxazol-3-yl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]propanamide](/img/structure/B2655021.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B2655023.png)
![{4-[4-(Biphenyl-2-ylcarbonyl)piperazin-1-yl]phenyl}amine](/img/structure/B2655024.png)
![N-[2-(4-chlorophenyl)ethyl]-5-[1-[2-(3-methoxyanilino)-2-oxoethyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]pentanamide](/img/structure/B2655028.png)


![2-((7-chloro-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2655034.png)




